4,5-Diphenyl-2-imidazolidinone

Übersicht

Beschreibung

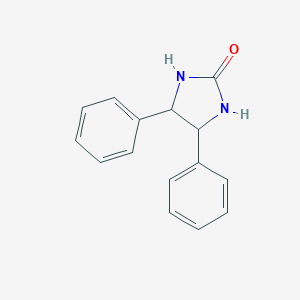

4,5-Diphenyl-2-imidazolidinone is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms and two phenyl groups attached at the 4 and 5 positions. This compound is structurally related to imidazolidine and imidazolidinone, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diphenyl-2-imidazolidinone typically involves the cyclization of appropriate precursors. One common method is the reaction of benzil with urea in the presence of a base, such as potassium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazolidinone.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce waste.

Analyse Chemischer Reaktionen

Types of Reactions: 4,5-Diphenyl-2-imidazolidinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidinone oxides.

Reduction: Reduction reactions can convert it into imidazolidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at the phenyl rings or the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products Formed:

Oxidation: Imidazolidinone oxides.

Reduction: Imidazolidine derivatives.

Substitution: Various substituted imidazolidinones depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 4,5-diphenyl-2-imidazolidinone derivatives as anticancer agents. A notable compound, referred to as 9r , demonstrated significant antiproliferative effects against colorectal cancer cell lines (HCT116 and SW620). The mechanism of action involves the induction of reactive oxygen species (ROS), leading to apoptosis through the activation of the c-Jun N-terminal kinase (JNK) pathway .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 9r | HCT116 | 15 | Induces ROS, activates JNK |

| 9r | SW620 | 20 | Induces mitochondrial apoptosis |

The structure-activity relationship (SAR) analyses indicate that modifications on the imidazolyl ring significantly influence anticancer activity. For instance, halogenated substitutions enhance potency, while methoxy groups reduce it .

Antimicrobial Properties

In addition to anticancer properties, the imidazolidinone scaffold has shown antimicrobial activity. Studies have reported that metal complexes derived from imidazolidinones exhibit enhanced antibacterial and antifungal activities compared to their ligand forms . This suggests potential applications in developing new antimicrobial agents.

Agricultural Applications

Imidazolidinone derivatives are also being explored for their utility in agriculture. Their structural characteristics lend themselves to development as pesticides and herbicides. The incorporation of these compounds can enhance plant growth and resistance to pests and diseases .

Table 2: Agricultural Applications of Imidazolidinones

| Application | Compound Type | Effect |

|---|---|---|

| Pesticide | Imidazolidinone derivative | Increases pest resistance |

| Herbicide | Imidazolidinone derivative | Enhances weed control |

Materials Science

The fluorescent properties of imidazolidinones make them suitable for applications in materials science, particularly in optics and photography. Their ability to absorb and emit light can be harnessed for developing advanced materials such as sensors and imaging agents .

Case Studies

Case Study 1: Anticancer Mechanism Exploration

A detailed study on compound 9r revealed its ability to induce apoptosis in cancer cells through ROS generation. The study utilized fluorescence-activated cell sorting (FACS) to quantify apoptotic cells post-treatment, demonstrating a dose-dependent increase in apoptosis markers such as caspase-3 cleavage and alterations in mitochondrial membrane potential .

Case Study 2: Synthesis and Application in Agriculture

Research has demonstrated that derivatives of imidazolidinones can be synthesized efficiently using multicomponent reactions. These derivatives were tested for their effectiveness as fungicides, showing promising results in field trials against common agricultural pathogens .

Wirkmechanismus

The mechanism by which 4,5-Diphenyl-2-imidazolidinone exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The phenyl groups and the imidazolidinone ring can participate in various molecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Imidazolidine: A related compound with a similar ring structure but without the phenyl groups.

Imidazolidinone: Similar to 4,5-Diphenyl-2-imidazolidinone but with different substituents.

Imidazole: Another heterocyclic compound with a five-membered ring containing two nitrogen atoms but with different chemical properties.

Uniqueness: this compound is unique due to the presence of two phenyl groups, which enhance its stability and potential for diverse chemical modifications. This structural feature distinguishes it from other imidazolidinone derivatives and contributes to its specific applications in various fields.

Biologische Aktivität

4,5-Diphenyl-2-imidazolidinone is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a five-membered ring containing two nitrogen atoms and two phenyl groups at the 4 and 5 positions. Its chemical formula is . This structural configuration allows for various interactions within biological systems, contributing to its diverse biological activities.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial and antifungal properties. It has been investigated for its efficacy against various pathogens, suggesting potential applications in treating infections . The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

One of the most promising areas of research is the anticancer activity of this compound derivatives. A study evaluated a series of imidazolidinone compounds for their ability to inhibit tumor cell growth in human cancer cell lines. Notably, certain derivatives demonstrated potent activity against colorectal cancer cells (HCT116 and SW620) by inducing apoptosis through the mitochondrial pathway. This was mediated by reactive oxygen species (ROS) production and activation of the c-Jun N-terminal kinase (JNK) pathway .

Table 1: Summary of Anticancer Activity in Various Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 9r | HCT116 | 10 | Induces ROS production; activates JNK pathway |

| 9r | SW620 | 12 | Induces apoptosis via mitochondrial pathway |

| Other | HeLa | Varies | General cytotoxicity |

Antiviral Activity

Beyond antibacterial and anticancer properties, imidazolidinones have shown promise as antiviral agents. They have been reported to inhibit viral proteases and exhibit activity against HIV, hepatitis C virus (HCV), and dengue virus. These compounds may act by targeting specific viral proteins or pathways necessary for viral replication .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, it promotes apoptosis through ROS generation and activation of apoptotic signaling pathways.

- Antiviral Mechanism : By inhibiting viral proteases or interfering with viral entry into host cells, it can effectively reduce viral load.

Case Study 1: Anticancer Efficacy

A study published in December 2022 focused on the anticancer properties of multiple imidazolidinone derivatives, including this compound. The results indicated that compound 9r exhibited superior anticancer activity in colorectal cancer models compared to other derivatives. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Case Study 2: Antiviral Potential

Another investigation into imidazolidinones revealed their effectiveness against drug-resistant strains of HIV. Researchers designed various analogues based on the imidazolidinone scaffold to optimize antiviral activity while minimizing side effects . These studies underline the potential for developing new therapeutic agents based on this compound class.

Eigenschaften

IUPAC Name |

4,5-diphenylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12/h1-10,13-14H,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLAJDFOBMYBISF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(NC(=O)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60297136 | |

| Record name | 4,5-Diphenyl-2-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60297136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100820-83-5 | |

| Record name | 4,5-Diphenyl-2-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60297136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.